5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS No.: 57295-83-7
Cat. No.: VC21421132
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57295-83-7 |
---|---|
Molecular Formula | C10H11N3OS |
Molecular Weight | 221.28g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15) |
Standard InChI Key | GYQUBNVSGYWROW-UHFFFAOYSA-N |
SMILES | CN1C(=NNC1=S)C2=CC=C(C=C2)OC |
Canonical SMILES | CN1C(=NNC1=S)C2=CC=C(C=C2)OC |
Introduction
CHEMICAL STRUCTURE AND PHYSICOCHEMICAL PROPERTIES
5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, specifically the 4H-1,2,4-triazole-3-thiols. The compound features a five-membered 1,2,4-triazole ring with three key substituents: a thiol group at position 3, a methyl group at position 4, and a 4-methoxyphenyl group at position 5. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological profile.
The molecular formula of the compound is C10H11N3OS with a molecular weight of 221.28 g/mol . The compound can exist in tautomeric forms, alternating between the thiol form (3-SH) and the thione form (3=S), which is common in similar heterocyclic compounds containing the N-C-S moiety.
Structural Identifiers and Physical Properties
Table 1: Key Structural Identifiers of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Parameter | Value |
---|---|
Molecular Formula | C10H11N3OS |
Molecular Weight | 221.28 g/mol |
SMILES | CN1C(=NNC1=S)C2=CC=C(C=C2)OC |
InChI | InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,15) |
InChIKey | GYQUBNVSGYWROW-UHFFFAOYSA-N |
Physical State | Solid |
Related Compound Name | 3-(4-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione (tautomeric form) |
The physical properties of this compound include a predicted collision cross-section area of approximately 148.2 Ų for the [M+H]+ adduct form . Based on related triazole-thiol compounds, it likely has a melting point range of 165-169°C .
SYNTHESIS METHODOLOGIES
The synthesis of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be accomplished through several established routes, drawing from methodologies used for similar 1,2,4-triazole-3-thiol derivatives. While the search results don't provide a specific synthesis protocol for this exact compound, synthetic approaches can be extrapolated from related compounds.
Cyclization Approach
One common synthetic route involves:
-
Acylation of thiosemicarbazide with 4-methoxybenzoyl chloride to form an acylthiosemicarbazide intermediate
-
Base-catalyzed cyclization of this intermediate to form the 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
-
N-methylation at position 4 using appropriate methylating agents such as methyl iodide
This approach is supported by the synthesis of analogous compounds described in the literature, particularly the methods used for 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols .
Alternative Synthetic Routes
Alternative methods may include:
-
Reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone
-
Oxidative cyclization of the thiosemicarbazone followed by N-methylation
-
Direct cyclization of 4-methoxybenzohydrazide with carbon disulfide in alkaline medium followed by methylation
These synthetic pathways typically involve controlled reaction conditions including appropriate solvents, temperatures, and catalysts to ensure high yield and purity of the final product.
STRUCTURE-ACTIVITY RELATIONSHIPS
Comparison with Related Compounds
Table 2: Comparison of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with Structurally Related Compounds
Key Structure-Activity Insights
The 1,2,4-triazole core is essential for biological activity, providing a rigid scaffold for optimal spatial arrangement of functional groups. The thiol/thione group at position 3 is crucial for many biological activities, including antimicrobial effects and potential hypoglycemic properties. It can form hydrogen bonds and coordinate with metal ions in biological systems.
The methyl group at position 4 influences the electronic distribution within the triazole ring and affects the compound's lipophilicity. Substitution with larger alkyl groups (e.g., allyl) may enhance lipophilicity and membrane permeability but could alter receptor binding characteristics.
CHEMICAL REACTIVITY AND TRANSFORMATIONS
The chemical reactivity of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is primarily determined by its functional groups, particularly the thiol/thione moiety and the aromatic systems.
Thiol/Thione Reactivity
The thiol group can undergo various transformations:
-
Oxidation to disulfides in the presence of oxidizing agents
-
Alkylation with alkyl halides to form thioethers
-
Acylation to form thioesters
-
Coordination with metal ions to form complexes
These reactions have been utilized in the synthesis of various derivatives with enhanced properties or tailored biological activities.
Metal Complexation
The nitrogen atoms of the triazole ring and the sulfur atom of the thiol/thione group provide potential coordination sites for metal ions. Such metal complexes may exhibit different biological activities compared to the free ligand. Studies on mercury(II) complexes with related 4-methyl-1,2,4-triazole-3-thiol ligands have been reported , suggesting similar potential for 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
ANALYTICAL METHODS FOR CHARACTERIZATION
Several analytical techniques can be employed for the characterization and quality control of 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information about the compound. Characteristic signals include:
-
Aromatic protons of the 4-methoxyphenyl group (6.5-8.0 ppm)
-
Methyl protons at position 4 (approximately 3.5 ppm)
-
Methoxy protons (approximately 3.8 ppm)
-
Thiol proton (variable, often around 13-14 ppm)
-
-
Infrared (IR) Spectroscopy: Can identify functional groups such as:
-
N-H stretching (if present in the thiol form)
-
C=S stretching (in the thione form)
-
C=N stretching of the triazole ring
-
C-O-C stretching of the methoxy group
-
-
Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern information. The expected molecular ion peak would be at m/z 221, with characteristic fragmentation patterns involving loss of the methyl group, methoxy group, or cleavage of the triazole ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for purity assessment and quantitative analysis. These methods require optimization of mobile phase composition and detection parameters based on the compound's physicochemical properties.
CURRENT RESEARCH TRENDS AND FUTURE DIRECTIONS
Research on 1,2,4-triazole-3-thiol derivatives continues to evolve, with increasing focus on their diverse applications. For 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol specifically, several research directions show promise.
Medicinal Chemistry Applications
Current research trends indicate growing interest in developing 1,2,4-triazole-3-thiol derivatives for various therapeutic applications. For 5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, potential areas of investigation include:
-
Development of targeted antimicrobial agents with reduced resistance potential
-
Exploration of antidiabetic properties through detailed mechanistic studies
-
Investigation of anti-inflammatory and antioxidant applications
-
Structure-based design of derivatives with enhanced pharmacokinetic profiles
Materials Science Applications
The search results mention corrosion inhibition studies involving similar triazole-thiol compounds . Future research might explore:
-
Development of environmentally friendly corrosion inhibitors based on this scaffold
-
Investigation of metal complexation properties for sensor applications
-
Exploration of surface modification and coating applications
Synthetic Optimization
Ongoing efforts to improve synthetic methodologies may focus on:
-
Green chemistry approaches to reduce environmental impact
-
Microwave-assisted synthesis for improved efficiency
-
Flow chemistry methods for scalable production
-
Stereoselective synthesis if applicable
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume